Cas no 1004643-49-5 (5-methyl-1-{3-(trifluoromethyl)phenylmethyl}-1H-pyrazol-3-amine)

5-methyl-1-{3-(trifluoromethyl)phenylmethyl}-1H-pyrazol-3-amine structure
1004643-49-5 structure
Product Name:5-methyl-1-{3-(trifluoromethyl)phenylmethyl}-1H-pyrazol-3-amine
CAS-nummer:1004643-49-5
MF:C12H12F3N3
MW:255.23899269104
MDL:MFCD04969990
CID:2621305
PubChem ID:7017725
Update Time:2025-05-24

5-methyl-1-{3-(trifluoromethyl)phenylmethyl}-1H-pyrazol-3-amine Chemische en fysische eigenschappen

Naam en identificatie

    • 5-methyl-1-{3-(trifluoromethyl)phenylmethyl}-1H-pyrazol-3-amine
    • BBL038712
    • EN300-229718
    • AKOS000310171
    • 5-methyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-3-amine
    • 5-Methyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1h-pyrazol-3-amine
    • 5-Methyl-1-(3-trifluoromethyl-benzyl)-1H-pyrazol-3-ylamine
    • 1004643-49-5
    • 5-Methyl-1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine
    • 5-METHYL-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}PYRAZOL-3-AMINE
    • STK312449
    • 5-Methyl-1-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazol-3-amine
    • DTXSID401169344
    • 5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine
    • 5-methyl-1-(3-trifluoromethyl-benzyl)-1 h-pyrazol-3-ylamine
    • GAYJVRYWRNUKOD-UHFFFAOYSA-N
    • SCHEMBL3180386
    • CS-0240699
    • EQB64349
    • MDL: MFCD04969990
    • Inchi: 1S/C12H12F3N3/c1-8-5-11(16)17-18(8)7-9-3-2-4-10(6-9)12(13,14)15/h2-6H,7H2,1H3,(H2,16,17)
    • InChI-sleutel: GAYJVRYWRNUKOD-UHFFFAOYSA-N
    • LACHT: FC(C1=CC=CC(=C1)CN1C(C)=CC(N)=N1)(F)F

Berekende eigenschappen

  • Exacte massa: 255.09833188g/mol
  • Monoisotopische massa: 255.09833188g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 18
  • Aantal draaibare bindingen: 3
  • Complexiteit: 282
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.8
  • Topologisch pooloppervlak: 43.8Ų

5-methyl-1-{3-(trifluoromethyl)phenylmethyl}-1H-pyrazol-3-amine Prijsmeer >>

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A2B Chem LLC
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A2B Chem LLC
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1PlusChem
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1PlusChem
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1PlusChem
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